WL 47 - dimer
CAS No.:
Cat. No.: VC20737655
Molecular Formula: C80H130N24O18S4
Molecular Weight: 1844.3
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C80H130N24O18S4 |
|---|---|
| Molecular Weight | 1844.3 |
Introduction
Chemical Properties and Structure
WL 47 - dimer is a peptide dimer with defined structural characteristics critical to its biological function. The compound features a disulfide bridge connecting two identical peptide sequences, creating a functional unit that enables specific interactions with caveolin-1.
Basic Chemical Profile
WL 47 - dimer possesses the following fundamental chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 1844.3 |
| Chemical Formula | C₈₀H₁₃₀N₂₄O₁₈S₄ |
| Sequence | CSWMRLK CSWMRLK* (Modifications: Disulfide Bridge = 1-1*) |
| PubChem ID | 123773278 |
| InChI Key | DNQUEMNLAOMZEO-HFXGPFCTSA-N |
The compound consists of two identical peptide chains (CSWMRLK) linked through a disulfide bridge between their cysteine residues . This structure is critical for its high-affinity binding to caveolin-1, as the dimerization creates a spatial arrangement that complements the binding domain of its target protein.
Structural Features
The peptide sequence CSWMRLK contains several notable amino acids that contribute to its functionality:
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Cysteine (C): Forms the crucial disulfide bridge between the two peptide chains
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Serine (S): Contains a hydroxyl group that can participate in hydrogen bonding
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Tryptophan (W): Features an indole side chain that often contributes to hydrophobic interactions
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Methionine (M): Contains a sulfur atom that can participate in various interactions
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Arginine (R): Provides a positively charged guanidino group
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Leucine (L): Contributes a hydrophobic side chain
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Lysine (K): Contains a positively charged amino group
This specific arrangement of amino acids creates a functional peptide that can selectively bind to caveolin-1 with high affinity .
Biological Activity and Mechanism
WL 47 - dimer demonstrates significant biological activity through its interaction with caveolin-1, a key structural protein in caveolae formation and function.
Binding Affinity and Selectivity
WL 47 - dimer exhibits remarkably high affinity for caveolin-1, with a dissociation constant (Kd) of 23 nM . This binding affinity indicates strong and specific interaction between the compound and its target protein. The compound demonstrates selectivity for caveolin-1 over other proteins, including bovine serum albumin (BSA), casein, and hen egg white lysozyme (HEWL) . This selectivity is crucial for research applications where specific targeting of caveolin-1 is desired.
Deoligomerization Mechanism
The primary biological effect of WL 47 - dimer is its ability to disrupt caveolin-1 oligomers . Caveolin-1 naturally forms oligomeric structures that are essential for the formation and function of caveolae, which are specialized lipid raft domains in cell membranes. By binding to caveolin-1, WL 47 - dimer appears to interfere with the protein-protein interactions necessary for oligomerization, potentially affecting various cellular processes regulated by caveolae.
This deoligomerization activity makes WL 47 - dimer a valuable tool for studying:
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Caveolae formation and dynamics
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Caveolin-1-dependent signaling pathways
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Membrane trafficking processes
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Cellular uptake mechanisms
The specific mechanism by which WL 47 - dimer disrupts caveolin-1 oligomers likely involves binding to key interaction sites on the protein, preventing the intermolecular associations required for oligomer formation .
Research Applications
WL 47 - dimer has potential applications in various research areas related to caveolin-1 and caveolae biology.
Investigating Caveolin-1 Function
As a selective ligand for caveolin-1 with deoligomerization activity, WL 47 - dimer serves as a valuable tool for investigating the functions of caveolin-1 in cellular processes. By disrupting caveolin-1 oligomers, researchers can study the role of these structures in:
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Membrane organization and lipid raft formation
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Signal transduction pathways
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Endocytosis and transcytosis
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Cholesterol homeostasis
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Cell migration and adhesion
Tool for Studying Endocytosis
Given caveolin-1's crucial role in caveolae-mediated endocytosis, WL 47 - dimer can be employed to study this specialized uptake pathway. By disrupting caveolin-1 oligomers, researchers can investigate how these structures contribute to the formation and function of caveolae in endocytic processes, potentially leading to improved understanding of drug delivery mechanisms and cellular uptake pathways .
Research History and Development
WL 47 - dimer emerged from research focused on developing selective ligands for caveolin-1 with potential applications in studying caveolae-mediated cellular processes.
Development Background
The compound was developed through careful design strategies aimed at creating high-affinity ligands for caveolin-1. The work by Gilliam and colleagues (2016) described the affinity-guided design approach that led to the development of WL 47 - dimer . This research represents a significant contribution to the field of caveolin-1 biology and provides tools for further investigation of this important membrane protein.
Research Acknowledgments
The development of WL 47 - dimer involved the work of Professor Gregory Weiss, as noted in the product information . This acknowledgment highlights the academic research origins of the compound and its scientific importance in the field of protein-ligand interactions and caveolin biology.
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